2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine
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Overview
Description
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound that belongs to the class of bromopyridines. Bromopyridines are known for their versatility in organic synthesis and their role as intermediates in the preparation of various biologically active molecules . This compound features a bromine atom attached to the pyridine ring, which can participate in various chemical reactions, making it a valuable building block in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with 2-aminopyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or toluene . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridones, and imidazopyridines . These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine rings play a crucial role in binding to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.
N-(2-Pyridin-2-ylethyl)pyridin-4-amine: Lacks the bromine atom but retains the core structure.
3-Bromoimidazo[1,2-a]pyridine: A related compound with a different heterocyclic structure.
Uniqueness
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . The presence of both bromine and pyridine moieties allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSYMVHEIDXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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